

# 3-Hydroxy-2-pyrrolidinone basic properties

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## Compound of Interest

Compound Name: **3-Hydroxy-2-pyrrolidinone**

Cat. No.: **B082130**

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An In-depth Technical Guide to **3-Hydroxy-2-pyrrolidinone**: Core Properties and Applications

## Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.<sup>[1]</sup> Among its many derivatives, **3-Hydroxy-2-pyrrolidinone** stands out as a particularly versatile building block. Its bifunctional nature, possessing both a hydroxyl group and a lactam moiety, coupled with the chirality at the C3 position, makes it a valuable precursor for a wide range of biologically active compounds. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of **3-Hydroxy-2-pyrrolidinone** for researchers and professionals in drug development.

## Chemical Identity and Structure

**3-Hydroxy-2-pyrrolidinone** is a five-membered lactam (a cyclic amide) bearing a hydroxyl group on the carbon adjacent to the carbonyl.

- IUPAC Name: 3-hydroxypyrrolidin-2-one<sup>[2]</sup>
- CAS Number: 15116-68-4 (for the racemate)<sup>[3]</sup>
- Molecular Formula: C<sub>4</sub>H<sub>7</sub>NO<sub>2</sub><sup>[2][3]</sup>
- Molecular Weight: 101.10 g/mol <sup>[2][3]</sup>

Caption: Chemical structure of **3-Hydroxy-2-pyrrolidinone**.

## Physicochemical and Spectroscopic Properties

The physical properties of **3-Hydroxy-2-pyrrolidinone** make it a convenient solid to handle in a laboratory setting. Its polar nature, imparted by the hydroxyl and amide groups, dictates its solubility profile.

### Physical Properties

Property	Value	Source
Appearance	Solid	[3]
Melting Point	102-107 °C	[3]
Boiling Point	363.6 °C at 760 mmHg	[4]
Density	1.292 g/cm <sup>3</sup>	[4]
XLogP3	-0.9	[2][4]
Storage Temperature	2-8°C	[3]

### Spectroscopic Profile

While experimental spectra should always be acquired for lot-specific confirmation, the following provides an expected spectroscopic profile based on the molecule's structure.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring. The proton at C3 (adjacent to the hydroxyl group) would appear as a multiplet. The two protons at C4 would likely be diastereotopic and appear as separate multiplets. The protons at C5, adjacent to the nitrogen, would also present as a multiplet. The N-H and O-H protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
- <sup>13</sup>C NMR: The carbon NMR spectrum should display four signals corresponding to the four carbon atoms of the pyrrolidinone ring. The carbonyl carbon (C2) will be the most downfield signal, typically above 170 ppm. The carbon bearing the hydroxyl group (C3) will appear in the 60-70 ppm range.

- **IR Spectroscopy:** The infrared spectrum is characterized by prominent absorption bands. A broad peak in the 3200-3400  $\text{cm}^{-1}$  region corresponds to the O-H and N-H stretching vibrations. A strong, sharp peak around 1680-1700  $\text{cm}^{-1}$  is indicative of the C=O (amide) stretch.
- **Mass Spectrometry:** The nominal mass of the molecule is 101. The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 101$ . Common fragmentation patterns would involve the loss of water ( $\text{H}_2\text{O}$ ) or the carbonyl group (CO).

## Synthesis and Reactivity

### Synthetic Approaches

**3-Hydroxy-2-pyrrolidinone** can be synthesized through several routes. A common and effective method involves the cyclization of a derivative of 4-amino-2-hydroxybutyric acid. This approach is particularly useful for producing enantiomerically pure forms of the target molecule, which are often required in drug development.<sup>[5][6]</sup>

The synthesis of **(S)-3-Hydroxy-2-pyrrolidinone** from **(S)-4-amino-2-hydroxybutyric acid** serves as an illustrative example.<sup>[5][6]</sup> The process involves an initial esterification of the carboxylic acid, followed by a base-mediated intramolecular cyclization to form the lactam ring.



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